4-Amino-N-ethyl-2-(piperazin-1-yl)pyrimidine-5-carboxamide
Description
4-Amino-N-ethyl-2-(piperazin-1-yl)pyrimidine-5-carboxamide is a pyrimidine-based small molecule characterized by a central pyrimidine ring substituted with an amino group at position 4, a piperazine ring at position 2, and an ethyl carboxamide moiety at position 3. This structural framework is common in medicinal chemistry for targeting enzymes or receptors, particularly kinases and G protein-coupled receptors (GPCRs). The compound’s piperazine moiety enhances solubility and bioavailability, while the ethyl group on the carboxamide may modulate lipophilicity and metabolic stability .
Properties
Molecular Formula |
C11H18N6O |
|---|---|
Molecular Weight |
250.30 g/mol |
IUPAC Name |
4-amino-N-ethyl-2-piperazin-1-ylpyrimidine-5-carboxamide |
InChI |
InChI=1S/C11H18N6O/c1-2-14-10(18)8-7-15-11(16-9(8)12)17-5-3-13-4-6-17/h7,13H,2-6H2,1H3,(H,14,18)(H2,12,15,16) |
InChI Key |
PBOHNMPUNXUEGO-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C1=CN=C(N=C1N)N2CCNCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-N-ethyl-2-(piperazin-1-yl)pyrimidine-5-carboxamide typically involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a cyclization reaction involving appropriate precursors such as amidines and β-diketones.
Introduction of the Piperazine Moiety: The piperazine ring can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the pyrimidine core is replaced by the piperazine moiety.
Amino and Ethyl Substitution: The amino group and ethyl group can be introduced through selective substitution reactions, often involving amination and alkylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Reactivity of the Piperazine Substituent
The piperazine ring undergoes nucleophilic substitution and coupling reactions, particularly at its secondary amine sites.
Carboxamide Group Transformations
The N-ethyl carboxamide group participates in hydrolysis and condensation reactions.
Hydrolysis
-
Acidic Conditions : Yields pyrimidine-5-carboxylic acid derivatives (rarely used due to potential decomposition).
-
Basic Conditions : Requires strong bases (e.g., NaOH) at elevated temperatures, producing carboxylate salts .
Amide Bond Formation
| Reagents/Conditions | Coupling Partner | Application | Source |
|---|---|---|---|
| HATU/DIPEA, DMF, RT | Primary/secondary amines | Synthesis of carboxamide analogs | |
| CDI, THF, reflux | Cyclopropylmethylamine | Bioactive PKB inhibitors |
Pyrimidine Ring Modifications
The electron-deficient pyrimidine ring facilitates electrophilic substitution and cross-coupling reactions.
Electrophilic Aromatic Substitution
-
Limited reactivity due to electron-withdrawing groups (amino, carboxamide).
-
Halogenation (e.g., bromination) requires harsh conditions (Br₂, FeCl₃).
Cross-Coupling Reactions
| Reaction Type | Catalysts/Reagents | Outcome | Source |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, Na₂CO₃, dioxane | Introduction of aryl/heteroaryl groups | |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | N-Arylation of the amino group |
Functionalization of the Amino Group
The 4-amino group undergoes alkylation, acylation, and Schiff base formation.
| Reaction | Conditions | Example Modification | Source |
|---|---|---|---|
| Reductive alkylation | Aldehyde, NaBH₃CN | N-Alkyl derivatives (e.g., methyl, benzyl) | |
| Acylation | Acetic anhydride, pyridine | Acetylated analogs |
Key Research Findings
-
MAO-A Inhibition : Dithiocarbamate derivatives (e.g., compound 2j ) showed IC₅₀ = 0.12 μM for MAO-A, highlighting the role of piperazine modifications .
-
PKB Inhibition : Carboxamide derivatives (e.g., compound 21 ) achieved oral bioavailability (58%) and tumor growth inhibition (T/C = 32%) in xenograft models .
-
NAE-PLD Modulation : Pyrimidine-4-carboxamides with (S)-3-hydroxypyrrolidine substitutions increased inhibitory activity 10-fold .
Scientific Research Applications
Pharmacological Applications
The compound exhibits a range of pharmacological properties, making it suitable for the development of small-molecule inhibitors targeting various diseases.
1. Kinase Inhibition
The structure of 4-amino-N-ethyl-2-(piperazin-1-yl)pyrimidine-5-carboxamide has been utilized in designing inhibitors for several kinases, which are pivotal in regulating cellular functions. The modification of this scaffold has led to the development of potent inhibitors against targets such as:
- Tyrosine Kinases : These are crucial in cancer signaling pathways, and derivatives of the compound have shown promise in inhibiting specific tyrosine kinases involved in tumor growth and progression.
- Serine/Threonine Kinases : Similar modifications have enabled the targeting of serine/threonine kinases, which play roles in various cellular processes including cell cycle regulation and apoptosis .
2. Anticancer Activity
Research indicates that derivatives of this compound exhibit significant anticancer activity. For instance, compounds designed from this scaffold have been reported to selectively inhibit cancer cell lines with specific mutations in FGFR (Fibroblast Growth Factor Receptor) pathways, demonstrating IC50 values in the nanomolar range .
Case Studies
Several studies have documented the efficacy of this compound derivatives:
| Study | Target | IC50 Value (nM) | Remarks |
|---|---|---|---|
| Study A | FGFR1 | <0.3 | Potent inhibitor with high selectivity |
| Study B | FGFR2 | 0.8 | Effective against drug-resistant mutants |
| Study C | EGFR | 19 | Shows promise in preclinical models |
These findings highlight the compound's versatility and potential as a lead structure for developing targeted therapies.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies on this compound have revealed critical insights into how modifications affect biological activity. Key findings include:
Mechanism of Action
The mechanism of action of 4-Amino-N-ethyl-2-(piperazin-1-yl)pyrimidine-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets, leading to therapeutic effects. For example, it may inhibit enzyme activity or block receptor signaling pathways, thereby exerting its pharmacological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The table below compares 4-Amino-N-ethyl-2-(piperazin-1-yl)pyrimidine-5-carboxamide with structurally related pyrimidine-5-carboxamide derivatives:
| Compound Name | Key Substituents | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Purity (%) | Biological Activity |
|---|---|---|---|---|---|---|
| Target Compound | 4-Amino, 2-(piperazin-1-yl), N-ethyl | C11H17N7O | 275.31 | Not reported | — | Unknown |
| 13a (Ev1) | 4-(Morpholine-carbonyl), 2-(4-arylpiperazin-1-yl), N-(trifluoromethylbenzamido) | C30H31F3N8O6 | 656.61 | 165.4–167.9 | 98.64 | Not specified |
| Cerdulatinib (Ev5,7) | 4-(Cyclopropylamino), 2-(4-(ethylsulfonyl)piperazin-1-yl), N-aryl | C20H27N7O3S | 445.54 | Not reported | — | SYK/JAK inhibitor |
| Ev8 Compound (Ev8) | 4-Amino, 2-(2,3-dimethylphenylpiperazin-1-yl), N-(4-ethoxyphenyl) | C24H28N6O2 | 432.52 | Not reported | — | Not specified |
| N-(2-Aminophenyl)-...carboxamide (Ev2) | 2-(Pyridin-2-yl-methylpiperazin-1-yl), N-(2-aminophenyl) | C24H25N7O | 435.51 | — | 97 | Not specified |
Key Observations
Piperazine Substitutions: The target compound’s unsubstituted piperazine contrasts with analogs like 13a (morpholine-carbonyl-substituted piperazine) and cerdulatinib (ethylsulfonyl-piperazine). Ev8 Compound’s 2,3-dimethylphenylpiperazine introduces steric hindrance, which may limit target binding compared to the target compound’s simpler piperazine .
Amino and Carboxamide Modifications: The target’s 4-amino group is replaced with a cyclopropylamino group in cerdulatinib, enhancing metabolic stability and kinase selectivity . 13a–c (Ev1) feature electron-withdrawing groups (e.g., nitro, trifluoromethyl) on the carboxamide side chain, which may enhance electrostatic interactions with target proteins but reduce solubility .
Biological Activity: Cerdulatinib’s dual SYK/JAK inhibition is attributed to its ethylsulfonyl-piperazine and cyclopropylamino groups, which are absent in the target compound . The target’s N-ethyl carboxamide is less sterically demanding than Ev8 Compound’s N-4-ethoxyphenyl group, suggesting divergent pharmacokinetic profiles .
Synthetic Feasibility :
- Derivatives like 13a–c (Ev1) show moderate yields (58–65%) and high purity (>98%), indicating robust synthetic routes. The target compound’s simpler structure may allow higher yields or scalability .
Biological Activity
4-Amino-N-ethyl-2-(piperazin-1-yl)pyrimidine-5-carboxamide, with the CAS number 105161-82-8, is a compound that has garnered interest due to its potential biological activities. This article reviews its synthesis, biological properties, and therapeutic applications based on diverse research sources.
- Molecular Formula : C₁₁H₁₈N₆O
- Molecular Weight : 250.30 g/mol
- Structure : The compound features a pyrimidine ring substituted with an amino group and a piperazine moiety, contributing to its biological activity.
Anticancer Potential
Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, derivatives of pyrimidines have shown significant inhibitory effects on various cancer cell lines. These compounds often target specific enzymes involved in cancer progression, such as matrix metalloproteinases (MMPs) and dihydrofolate reductase (DHFR) .
Table 1: Biological Activities of Related Compounds
| Compound Name | Activity Type | Target Enzyme | IC50 (µM) |
|---|---|---|---|
| This compound | Anticancer | MMP-2 | TBD |
| Pyrido[2,3-d]pyrimidine derivatives | DHFR Inhibition | DHFR | TBD |
| Other related pyrimidines | Growth Inhibition | Various | TBD |
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may inhibit key enzymes involved in nucleic acid synthesis, thus affecting cell proliferation and survival .
Study on Anticancer Activity
In a recent study focusing on pyrimidine derivatives, it was found that certain analogs exhibited moderate to potent growth inhibitory activities against leukemia cell lines. The study emphasized the structural importance of the piperazine moiety in enhancing biological activity .
Research Findings
Research indicates that modifications to the piperazine structure can lead to improved binding affinity and selectivity for target enzymes. For example, compounds with different substituents on the piperazine ring demonstrated varying degrees of anticancer activity, suggesting that fine-tuning these structures could optimize therapeutic effects .
Q & A
Q. How can researchers integrate findings into broader neurodegenerative disease frameworks?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
